Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate
Overview
Description
Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate: is an organic compound with the molecular formula C17H16O5 and a molecular weight of 300.31 g/mol . It is characterized by the presence of a benzoate ester group, an ethoxy linker, and a formyl-substituted phenoxy group. This compound is often used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxybenzaldehyde and methyl 4-hydroxybenzoate.
Etherification: The hydroxyl group of 4-hydroxybenzaldehyde is etherified with 2-bromoethanol to form 4-(2-hydroxyethoxy)benzaldehyde.
Esterification: The hydroxyl group of 4-(2-hydroxyethoxy)benzaldehyde is then esterified with methyl 4-hydroxybenzoate in the presence of a suitable catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 4-(2-(4-carboxyphenoxy)ethoxy)benzoic acid.
Reduction: 4-(2-(4-hydroxyphenoxy)ethoxy)benzoate.
Substitution: Various substituted benzoates and phenoxy derivatives depending on the reagents used.
Scientific Research Applications
Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate depends on its specific application. In general, the compound can interact with various molecular targets through its formyl and ester groups. These interactions may involve:
Covalent Bond Formation: The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.
Hydrogen Bonding: The ester and formyl groups can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Electrostatic Interactions: The aromatic rings and ether linkages can engage in π-π stacking and other electrostatic interactions with target molecules.
Comparison with Similar Compounds
Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate can be compared with other similar compounds such as:
Methyl 4-(2-(4-hydroxyphenoxy)ethoxy)benzoate: Lacks the formyl group, resulting in different reactivity and applications.
Methyl 4-(2-(4-methoxyphenoxy)ethoxy)benzoate:
Methyl 4-(2-(4-nitrophenoxy)ethoxy)benzoate: The presence of a nitro group introduces different electronic effects and reactivity patterns.
The uniqueness of this compound lies in its formyl group, which provides specific reactivity and potential for diverse applications in chemical synthesis and research.
Properties
IUPAC Name |
methyl 4-[2-(4-formylphenoxy)ethoxy]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-20-17(19)14-4-8-16(9-5-14)22-11-10-21-15-6-2-13(12-18)3-7-15/h2-9,12H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDWOFSBEWXFKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594777 | |
Record name | Methyl 4-[2-(4-formylphenoxy)ethoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866003-00-1 | |
Record name | Methyl 4-[2-(4-formylphenoxy)ethoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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